15(S)-Hepe

概要

説明

15(S)-Hydroxyeicosapentaenoic acid [15(S)-HEPE] is a mono-hydroxylated metabolite derived from the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). It is biosynthesized via the enzymatic activity of 15-lipoxygenase (15-LO) or aspirin-acetylated cyclooxygenase-2 (COX-2) on EPA . This compound has garnered attention for its diverse biological roles, including anti-inflammatory, anti-adhesive, and pro-apoptotic properties.

準備方法

Synthetic Routes and Reaction Conditions

15(S)-Hydroxy-eicosapentaenoic acid can be synthesized through the enzymatic oxidation of eicosapentaenoic acid using lipoxygenase enzymes. The reaction typically involves the use of purified lipoxygenase enzymes under controlled conditions to ensure the specific formation of the 15(S)-hydroxy derivative.

Industrial Production Methods

Industrial production of 15(S)-Hydroxy-eicosapentaenoic acid involves large-scale enzymatic processes where eicosapentaenoic acid is subjected to oxidation by lipoxygenase enzymes. The process is optimized for high yield and purity, often involving subsequent purification steps such as chromatography to isolate the desired product.

化学反応の分析

Production of 15(S)-HEPE

-

From 1-Eicosapentaenoyl-Lysophosphatidylcholine: 1-(15-HEPE)-lysoPC can be produced by incubating 1-eicosapentaenoyl-lysoPC with soybean 15-LOX .

-

From Arachidonic Acid: Various cell types metabolize arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-HETE .

Reactions of this compound

-

Reduction of 15(S)-HpETE: 15(S)-HpETE is rapidly reduced to 15(S)-HETE by cellular peroxidase reactions .

-

Acylation into Membrane Phospholipids: 15(S)-HpETE can be acylated into membrane phospholipids, particularly phosphatidylinositols and phosphatidylethanolamine, primarily at the sn-2 position. This can be reduced to 15(S)-HETE, forming 15(S)-HETE-bound phospholipid analogs .

-

Metabolism by Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes, such as CYP1A1, CYP1A2, CYP1B1, and CYP2S1, metabolize 15(S)-HETE to 15-oxo-ETE .

-

Conversion to Eoxins: 15(S)-HETE can be converted to its 14,15-epoxide derivative, eoxin A4, and further metabolized to eoxin C4, eoxin D4, and eoxin E4 .

-

Degradation to Cell-Injuring Electrophiles: 15(S)-HpETE can degrade non-enzymatically to various cell-injuring electrophiles such as 4-hydroxy-2(E)-nonenal and 4-oxo-2(E)-nonenal .

-

Lipoxin Production: 15(S)-HETE can be oxygenated by 5-lipoxygenase (ALOX5) to form its 5,6-trans epoxide derivative, which may then rearrange to the lipoxins (LX), LXA4 and LXB4, or to 5*(S*),15(S)-dihydroperoxy-6E,8Z,11Z,13E-eicosatetraenoate (5(S),15(S)-diHETE). 5(S),15(S)-diHETE may then be oxidized to 5-oxo-15(S)-hydroxy-6E,8Z,11Z,13E-eicosatetraenoate (5-oxo-15(S)-hydroxy-ETE) .

Biological Activities Mediated by Chemical Reactions

-

Anti-inflammatory Actions: 1-(15-HEPE)-lysoPC, a precursor for 15-HEPE in target cells, induces anti-inflammatory actions by inhibiting the formation of pro-inflammatory leukotrienes and cytokines and by enhancing the formation of lipoxin A .

-

Binding to Receptors: 15(S)-HpETE and 15(S)-HETE bind to and activate the G protein-coupled receptor, leukotriene B4 receptor 2 (BLT2), mediating certain cell-stimulating activities . They also directly bind with and activate peroxisome proliferator-activated receptor gamma, which may contribute to the inhibition of growth in various cancer cell lines .

-

Reactive Oxygen Species Generation: High concentrations of 15(S)-HpETE and, to a lesser extent, 15(S)-HETE induce the generation of reactive oxygen species, triggering apoptosis or direct toxicity in cells .

Role of 15-Lipoxygenase (15-LOX) in this compound Production and Metabolism

-

15-LOX-1: The main product of 15-LOX-1 in humans is 15S-HPETE, which can produce some 12-HETE, 8,15-diHETE, and eoxin A4 from arachidonic acid. It can also oxidize linoleate, α-linolenic, γ-linolenic, eicosapentaenoic, and docosahexaenoic acids .

-

15-LOX-2: This enzyme produces 15-HETE exclusively from arachidonate and can utilize most polyunsaturated fatty acids as substrates .

Key Enzymes Involved in this compound Metabolism

科学的研究の応用

Anti-Cancer Applications

15(S)-HEPE has been investigated for its role in cancer treatment due to its ability to modulate apoptosis and inhibit tumor growth. Research indicates that it can:

- Inhibit Tumor Proliferation : this compound has shown effectiveness in reducing the proliferation of various cancer types, including breast, prostate, and lung cancers. It achieves this by inhibiting caspase-3 activity, which is crucial for the apoptotic process .

- Sensitize Cancer Cells to Radiation : Studies suggest that administering this compound alongside radiation therapy enhances the sensitivity of cancer cells to radiation, potentially improving treatment outcomes .

- Promote Normal Cell Proliferation : The compound may also support normal cellular functions, balancing the apoptotic processes disrupted in cancerous tissues .

Case Study: Epeleuton

Epeleuton, an ethyl ester of this compound, was evaluated in clinical trials for sickle cell disease (SCD). It demonstrated a significant reduction in hemolysis and organ damage while exhibiting a favorable safety profile. This study underscores the compound's potential as a disease-modifying agent in hematological disorders .

Neurological Disorders

The neuroprotective properties of this compound have been explored in the context of various neurological conditions:

- Alzheimer's and Parkinson's Disease : The compound may help mitigate neuroinflammation associated with these diseases by reducing pro-inflammatory cytokines and enhancing neuronal survival .

- Epilepsy and Multiple Sclerosis : Research indicates that this compound could play a role in managing symptoms and progression by promoting neuronal health and reducing inflammation within the central nervous system .

Anti-Inflammatory Effects

This compound is recognized for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators : It has been shown to inhibit leukotriene formation and reduce cytokine levels, contributing to its anti-inflammatory effects. This mechanism is particularly relevant in conditions such as psoriasis and other inflammatory diseases .

- Role in Lipoxin Formation : this compound acts as a precursor for lipoxins, which are involved in resolving inflammation. This suggests its potential utility in therapeutic strategies aimed at enhancing resolution pathways in chronic inflammatory diseases .

Pharmacokinetics and Safety Profile

Clinical studies have assessed the pharmacokinetics of this compound derivatives like epeleuton. These studies have reported:

- Safe Administration : Epeleuton has been administered to hundreds of subjects with a favorable safety profile, making it a promising candidate for further clinical applications .

- Bioavailability : Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and delivery methods for effective therapeutic use.

Summary Table of Applications

作用機序

15(S)-Hydroxy-eicosapentaenoic acid exerts its effects by interacting with specific receptors on cell surfaces, such as G-protein coupled receptors. It activates signaling pathways that lead to the resolution of inflammation, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory mediators.

類似化合物との比較

Key Functions and Mechanisms

- Anti-Adhesive Effects in Sickle Cell Disease (SCD): 15(S)-HEPE, at clinically relevant concentrations (50–100 µM), significantly reduces the adhesion of sickle cell patient red blood cells (RBCs) to heme-activated endothelium under physiological flow conditions. This effect is observed when either RBCs or endothelial cells are pre-treated with this compound, suggesting dual cellular targeting .

- Anti-Allergic Activity: this compound inhibits mast cell degranulation, a mechanism that may mitigate allergic responses without directly affecting allergen-specific IgE production .

- Pharmacokinetics: Plasma concentrations of this compound increase dose-dependently in humans administered epeleuton (its ethyl ester prodrug), with sustained levels observed at 2–4 g/day doses .

This compound belongs to a broader class of hydroxyeicosanoids, which include metabolites derived from both omega-3 (e.g., EPA) and omega-6 (e.g., arachidonic acid, AA) PUFAs. Below is a comparative analysis of this compound with structurally and functionally related compounds.

Endogenous Metabolites

Key Differences:

- Substrate Specificity: this compound and 15(S)-HETE derive from EPA and AA, respectively, leading to divergent roles in omega-3 vs. omega-6 signaling .

- Functional Outcomes: While this compound exhibits anti-adhesive and anti-allergic effects, 15(S)-HETE is primarily pro-inflammatory via BLT2 receptor activation .

Key Differences:

- Bioavailability: Epeleuton, as a prodrug, improves the pharmacokinetic profile of this compound, enabling sustained plasma levels .

- Enzyme Targeting: 15(S)-HEDE directly inhibits 5-LO, unlike this compound, which modulates cellular adhesion and inflammation via receptor-independent mechanisms .

Comparative Pharmacokinetics

- This compound vs. Epeleuton: Oral administration of epeleuton (1–4 g/day) results in dose-dependent increases in total plasma this compound, with peak concentrations exceeding 100 ng/mL . In contrast, endogenous this compound levels are typically lower and influenced by dietary EPA intake .

Q & A

Basic Research Questions

Q. What established biosynthetic pathways produce 15(S)-HEPE in mammalian systems, and how are these pathways experimentally validated?

- Methodological Answer : Biosynthesis involves 15-lipoxygenase oxidation of eicosapentaenoic acid (EPA). Validation requires LC-MS/MS to detect intermediates, isotopic tracing (e.g., ¹⁴C-EPA), and enzymatic inhibition studies (e.g., using NDGA for 15-LOX inhibition). Tissue-specific expression profiles should be confirmed via qPCR or Western blot .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices, and what challenges arise during chromatographic separation?

- Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is standard. Challenges include resolving structural isomers (e.g., 15(R)-HEPE) using chiral columns and mitigating matrix effects via solid-phase extraction (SPE) or derivatization (e.g., pentafluorobenzyl ester formation) .

Q. Which animal models are most suitable for studying this compound's physiological roles, and what are their translational limitations?

- Methodological Answer : Murine models (e.g., ApoE⁻/⁻ mice) are common for inflammation studies. Limitations include interspecies differences in lipid metabolism and compensatory pathways. Use tissue-specific knockout models (e.g., endothelial 15-LOX deletions) to isolate effects .

Q. What structural features of this compound dictate its bioactivity, and how are these features characterized spectroscopically?

- Methodological Answer : The 15(S)-hydroxyl group and conjugated diene system are critical. Nuclear Overhauser Effect (NOE) NMR and circular dichroism (CD) confirm stereochemistry, while collision-induced dissociation (CID) in MS/MS identifies fragmentation patterns .

Q. What reference standards and controls ensure reliability in this compound lipidomic assays?

- Methodological Answer : Use deuterated internal standards (e.g., d₄-15(S)-HEPE) for quantification. Include negative controls (enzyme-free incubations) and validate recovery rates via spike-and-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between pro-resolving and pro-inflammatory roles of this compound across tissue contexts?

- Methodological Answer : Employ tissue-specific lipidomics (e.g., LC-MS of lung vs. liver extracts) and contextualize findings using pathway enrichment analysis (e.g., KEGG). Compare dose-response curves in primary cell cultures (endothelial vs. macrophages) under hypoxia/normoxia .

Q. What experimental designs isolate this compound-specific effects from confounding eicosanoids in complex systems?

- Methodological Answer : Use pharmacological inhibitors (e.g., COX/LOX inhibitors) to block parallel pathways. Combine genetic silencing (siRNA for 15-LOX) with lipid supplementation assays. Validate specificity via rescue experiments with synthetic this compound .

Q. Which statistical frameworks best analyze multifactorial dose-response relationships for this compound?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use nonlinear regression (e.g., sigmoidal curves) for EC₅₀ calculations and principal component analysis (PCA) to disentangle correlated variables .

Q. How can systems biology approaches map the interactome of this compound in cellular signaling networks?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and phosphoproteomics data to identify downstream targets. Use STRING or Cytoscape for network modeling, and validate hub nodes via CRISPR-Cas9 knockout followed by functional assays .

Q. What protocols ensure stability and half-life accuracy of this compound under physiological conditions?

- Methodological Answer : Conduct stability studies at 37°C in simulated biological fluids (e.g., plasma, PBS). Quantify degradation products via time-course LC-MS and calculate half-life using first-order kinetics. Include antioxidants (e.g., BHT) to minimize autoxidation .

特性

CAS番号 |

86282-92-0 |

|---|---|

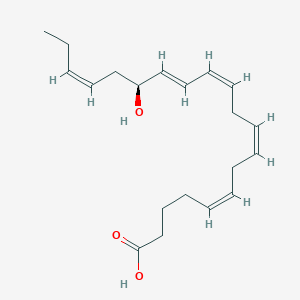

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC名 |

(13E,15S)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4?,10-8?,11-9?,13-3?,17-14+/t19-/m0/s1 |

InChIキー |

WLKCSMCLEKGITB-OBTSNDJHSA-N |

SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

異性体SMILES |

CCC=CC[C@@H](/C=C/C=CCC=CCC=CCCCC(=O)O)O |

正規SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |

ピクトグラム |

Irritant |

同義語 |

15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。